5-Fluoro-2-formylphenylboronic acid

Description

Properties

IUPAC Name |

(5-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYQNYPIYYNUCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675314 | |

| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-30-2 | |

| Record name | (5-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-formylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-formylphenylboronic acid is a synthetic organic compound of significant interest in medicinal chemistry and drug development. Its unique structural features, combining a boronic acid moiety, a fluorine substituent, and an aldehyde group, make it a versatile building block for the synthesis of novel therapeutic agents. Notably, compounds of this class have demonstrated potential as antimicrobial agents. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a discussion of its relevant chemical behavior and biological interactions.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The available data, including both experimentally determined and predicted values, are summarized in the table below.

| Property | Value | Data Type |

| Molecular Formula | C₇H₆BFO₃ | - |

| Molecular Weight | 167.93 g/mol | Calculated |

| Melting Point | 137-140 °C | Experimental |

| Boiling Point | 365.2 ± 52.0 °C | Predicted |

| Density | 1.33 ± 0.1 g/cm³ | Predicted |

| pKa | 7.15 ± 0.53 | Predicted |

| Physical Appearance | White to off-white or yellow solid/powder | Observational |

| Storage Conditions | 2-8 °C under an inert atmosphere (e.g., Nitrogen or Argon) | Recommendation |

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate of 1-2 °C per minute.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range from the onset to the completion of melting.

Solubility Profile

Methodology for Qualitative Solubility:

-

To a series of test tubes, add a small, pre-weighed amount (e.g., 10 mg) of this compound.

-

To each test tube, add a different solvent (e.g., water, ethanol, methanol, acetone, diethyl ether, dichloromethane, toluene) in small, incremental volumes (e.g., 0.1 mL).

-

After each addition, the mixture is vortexed or agitated for a set period to facilitate dissolution.

-

The solubility is visually assessed and can be categorized as:

-

Freely soluble: Dissolves quickly in a small volume of solvent.

-

Soluble: Dissolves completely upon agitation.

-

Slightly soluble: Only a small portion dissolves.

-

Insoluble: No apparent dissolution.

-

Methodology for Quantitative Solubility (Shake-Flask Method):

-

An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solution is filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination

The acidity constant (pKa) of the boronic acid moiety is a critical parameter, influencing its interaction with biological targets. The pKa of arylboronic acids can be determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry.

Methodology using UV-Vis Spectrophotometry:

-

A stock solution of this compound is prepared in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO to ensure solubility).

-

A series of buffer solutions with a range of known pH values are prepared.

-

Aliquots of the stock solution are added to each buffer solution to a constant final concentration.

-

The UV-Vis absorbance spectrum of each solution is recorded.

-

The boronic acid and its conjugate base (boronate) will have different absorbance spectra. By monitoring the change in absorbance at a specific wavelength as a function of pH, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Chemical Behavior and Biological Relevance

Isomerization in Solution

A noteworthy characteristic of 2-formylphenylboronic acids, including the 5-fluoro derivative, is their tendency to exist in equilibrium with a cyclic hemiacetal form, 3-hydroxybenzoxaborole, in solution.[1] This equilibrium is solvent-dependent.

References

An In-depth Technical Guide to 5-Fluoro-2-formylphenylboronic Acid: Structure, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Fluoro-2-formylphenylboronic acid, a versatile building block in medicinal chemistry and organic synthesis. This document details its chemical structure, physicochemical properties, analytical methodologies, and its role in the development of novel therapeutic agents.

Chemical Structure and Properties

This compound is an aromatic boronic acid derivative containing both a fluorine atom and a formyl group. This unique combination of functional groups makes it a valuable reagent in various chemical transformations, particularly in the construction of complex molecular architectures.

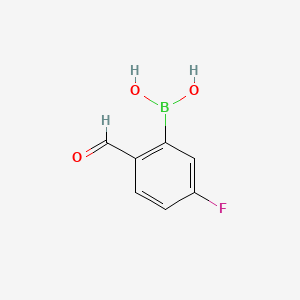

The chemical structure of this compound is presented below:

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256355-30-2 | ChemScene |

| Molecular Formula | C₇H₆BFO₃ | ChemScene |

| Molecular Weight | 167.93 g/mol | ChemScene |

| Appearance | White to yellow solid | Sigma-Aldrich |

| Melting Point | 137-140 °C | CookeChem |

| Boiling Point (Predicted) | 365.2 ± 52.0 °C | CookeChem |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | CookeChem |

| Purity | Typically ≥95-98% | ChemScene, Sigma-Aldrich |

| Storage | 4°C, stored under nitrogen | ChemScene |

Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Observations |

| ¹H NMR | Aromatic protons (3H) in the range of 7.0-8.5 ppm, showing complex splitting patterns due to H-H and H-F couplings. Aldehyde proton (1H) as a singlet around 9.5-10.5 ppm. Boronic acid protons (2H) as a broad singlet, the chemical shift of which is concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons in the range of 115-140 ppm. Carbonyl carbon of the aldehyde group around 190-200 ppm. Carbon attached to the boron atom may be broad or unobserved. Carbon attached to fluorine will show a large ¹J(C,F) coupling constant. |

| IR (Infrared) Spectroscopy | Strong, broad O-H stretching band from the boronic acid group (approx. 3200-3500 cm⁻¹). Strong C=O stretching from the aldehyde group (approx. 1680-1700 cm⁻¹). C-F stretching band (approx. 1100-1250 cm⁻¹). B-O stretching band (approx. 1300-1400 cm⁻¹). |

| Mass Spectrometry (MS) | Expected molecular ion peak [M]+ or protonated molecule [M+H]+. Common fragmentation patterns would involve the loss of water (H₂O) from the boronic acid group, and cleavage of the C-B bond. |

Experimental Protocols

Synthesis of this compound

A general and robust method for the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate followed by acidic hydrolysis. The following is an adapted protocol for the synthesis of this compound, starting from 4-bromo-2-fluorobenzaldehyde.

Synthetic workflow for this compound.

Materials:

-

4-Bromo-2-fluorobenzaldehyde

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution

-

Ethyl acetate

-

Hexanes

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution, maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1-2 hours.

-

Add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of an aqueous solution of HCl (e.g., 1 M).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure this compound.

Analytical Characterization Workflow

General workflow for the analytical characterization.

Applications in Drug Development

This compound is a key intermediate in the synthesis of biologically active molecules. The boronic acid moiety is particularly useful for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which are instrumental in forming carbon-carbon bonds to create complex biaryl structures often found in drug candidates. The fluorine atom can enhance metabolic stability and bioavailability, while the formyl group provides a reactive site for further derivatization.

Antimicrobial Activity and Mechanism of Action

One of the notable applications of compounds derived from 2-formylphenylboronic acids is their antimicrobial activity.[1] It is proposed that in solution, this compound can exist in equilibrium with its cyclic isomer, a 3-hydroxybenzoxaborole.[1] This cyclic form is structurally similar to known antifungal and antibacterial agents.

The primary mechanism of action for these benzoxaborole-containing compounds is the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in protein synthesis.[1] By inhibiting LeuRS, the compound effectively halts the production of proteins essential for microbial survival, leading to cell death.

Proposed mechanism of antimicrobial action.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in organic synthesis and drug discovery. Its unique structural features allow for the construction of complex and diverse molecular scaffolds. The insights into its antimicrobial mechanism of action further highlight its importance as a lead structure for the development of novel anti-infective agents. This technical guide provides a foundational understanding for researchers and scientists working with this important compound.

References

An In-Depth Technical Guide to 5-Fluoro-2-formylphenylboronic Acid

CAS Number: 1256355-30-2

This technical guide provides a comprehensive overview of 5-Fluoro-2-formylphenylboronic acid, a versatile building block for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, synthesis, applications, and safety protocols, with a focus on its role in organic synthesis and potential as a therapeutic agent.

Physicochemical Properties

This compound is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1256355-30-2 | [1][2] |

| Molecular Formula | C₇H₆BFO₃ | [1][2] |

| Molecular Weight | 167.93 g/mol | [1][2] |

| Melting Point | 137-140 °C | |

| Boiling Point (Predicted) | 365.2 ± 52.0 °C | |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | |

| pKa (Predicted) | 7.15 ± 0.53 | |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) | [1][2] |

| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. | [3] |

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for analogous formylphenylboronic acids.[2][4] The general approach involves the protection of the formyl group, followed by a metal-halogen exchange and subsequent borylation.

Experimental Protocol: Plausible Synthesis

The following is an extrapolated protocol for the synthesis of this compound, based on the synthesis of a trifluoromethyl analog.[2]

-

Protection of the Aldehyde: To a solution of 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous toluene, add ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove water. After completion, cool the reaction and neutralize with a mild base (e.g., NaHCO₃ solution). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Borylation: Dissolve the protected intermediate (1.0 eq) in anhydrous THF and cool to -78 °C under an inert atmosphere (argon or nitrogen). Slowly add n-butyllithium (1.1 eq) and stir for 1 hour. Add triisopropyl borate (1.5 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Hydrolysis: Quench the reaction with aqueous HCl (2 M) and stir vigorously for several hours to hydrolyze the borate ester and the protecting group. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Purity and Common Impurities

Arylboronic acids are known to contain certain process-related impurities. Common impurities may include the corresponding deboronated arene (4-fluoro-benzaldehyde) and boroxines (cyclic anhydrides of the boronic acid).[5][6] Purification can be achieved through recrystallization or by forming a salt derivative, which can be isolated and then reconverted to the pure boronic acid.[7]

Spectroscopic Characterization

1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals in the aromatic region, corresponding to the three protons on the phenyl ring, a signal for the aldehyde proton, and a broad singlet for the boronic acid protons. The fluorine atom will cause splitting of the adjacent proton signals.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | ~9.9 - 10.2 | Singlet (s) |

| Aromatic (H6) | ~7.8 - 8.0 | Doublet of doublets (dd) |

| Aromatic (H3) | ~7.6 - 7.8 | Doublet of doublets (dd) |

| Aromatic (H4) | ~7.2 - 7.4 | Triplet of doublets (td) |

| Boronic acid (-B(OH)₂) | ~8.0 - 8.5 | Broad singlet (br s) |

13C NMR Spectroscopy

The 13C NMR spectrum will show characteristic signals for the aldehyde carbonyl carbon, the carbon attached to the boron atom, and the aromatic carbons, with the carbon-fluorine coupling being a key feature.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (-CHO) | ~190 - 195 |

| Aromatic (C-B) | ~130 - 135 (broad) |

| Aromatic (C-F) | ~160 - 165 (d, ¹JCF) |

| Other Aromatic Cs | ~115 - 140 |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the O-H, C-H, C=O, and B-O bonds.

| Functional Group | Wavenumber (cm⁻¹) |

| O-H (boronic acid) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C=O (aldehyde) | 1680-1700 |

| C=C (aromatic) | 1450-1600 |

| B-O (boronic acid) | 1300-1400 |

| C-F | 1100-1250 |

Mass Spectrometry

In mass spectrometry, the molecular ion peak would be observed, along with characteristic fragmentation patterns such as the loss of water from the boronic acid group.

| Ion | Expected m/z |

| [M]⁺ | 168 |

| [M-H₂O]⁺ | 150 |

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. This compound can be coupled with various aryl or heteroaryl halides to synthesize complex biaryl structures, which are common motifs in pharmaceuticals.[12]

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound, adapted from literature procedures for similar couplings.[13][14][15]

-

Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition and Degassing: Add a suitable solvent system (e.g., a mixture of toluene and water). Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Potential as a Leucyl-tRNA Synthetase Inhibitor

2-Formylphenylboronic acids and their cyclic isomers, benzoxaboroles, have been identified as inhibitors of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis.[4][16] This makes them attractive candidates for the development of novel antimicrobial agents. The mechanism of inhibition involves the formation of a covalent adduct with the terminal adenosine of tRNALeu within the editing site of the enzyme, effectively trapping the tRNA and halting protein synthesis.[17][18]

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment (PPE).

Hazard Identification

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Recommended PPE

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a fume hood.

First Aid Measures

-

After inhalation: Move to fresh air.

-

After skin contact: Wash off with soap and plenty of water.

-

After eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

After swallowing: Rinse mouth with water.

Always consult the latest Safety Data Sheet (SDS) for complete and detailed information.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant potential in drug discovery. Its utility in constructing complex molecular architectures via Suzuki-Miyaura coupling and its potential as a LeuRS inhibitor make it a compound of high interest for researchers in medicinal chemistry and materials science. Proper handling and storage are essential to ensure its stability and safe use.

References

- 1. cris.unibo.it [cris.unibo.it]

- 2. mdpi.com [mdpi.com]

- 3. experts.illinois.edu [experts.illinois.edu]

- 4. A Leucyl-tRNA Synthetase Inhibitor with Broad-Spectrum Antimycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. odp.library.tamu.edu [odp.library.tamu.edu]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. 5-Trifluoromethyl-2-formylphenylboronic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Analysis of the Resistance Mechanism of a Benzoxaborole Inhibitor Reveals Insight into the Leucyl-tRNA Synthetase Editing Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Fluoro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Fluoro-2-formylphenylboronic acid, a valuable building block in medicinal chemistry and organic synthesis. The document outlines a reliable synthetic pathway, presents detailed experimental protocols, and includes quantitative data to support the described methodologies.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its utility stems from the presence of three distinct functional groups: a boronic acid, a fluorine atom, and a formyl group. The boronic acid moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine substituent can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in drug design. The formyl group provides a reactive site for a variety of transformations, including reductive amination and the formation of heterocyclic systems.

This guide focuses on a robust two-step synthetic approach, commencing from the readily available starting material, 4-fluorobenzaldehyde. The synthesis involves the bromination of 4-fluorobenzaldehyde to yield 2-bromo-4-fluorobenzaldehyde, followed by a lithium-halogen exchange and subsequent borylation to afford the final product.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from 4-fluorobenzaldehyde. The overall reaction scheme is presented below.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This protocol is adapted from established procedures for the bromination of substituted benzaldehydes.

Materials:

-

4-Fluorobenzaldehyde

-

Dibromohydantoin

-

Sulfuric acid (H₂SO₄)

-

Trifluoroacetic acid (TFA)

-

n-Hexane

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (NaCl)

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer, add a 5:1 mixture of sulfuric acid and trifluoroacetic acid.

-

Cool the acid mixture to 0°C using an ice bath.

-

Slowly add 4-fluorobenzaldehyde to the cooled acid mixture with continuous stirring.

-

Warm the reaction mixture to 50°C.

-

Add dibromohydantoin to the reaction mixture in portions while maintaining the temperature at 50°C.

-

Stir the reaction mixture at 50°C for 48 hours.

-

After the reaction is complete, cool the mixture to room temperature and pour it slowly into ice water.

-

Extract the aqueous phase with n-hexane (3 x volume of aqueous phase).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate and filter.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield 2-bromo-4-fluorobenzaldehyde as a colorless viscous liquid.[1][2]

Quantitative Data for Step 1:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass (g) | Yield (%) |

| 4-Fluorobenzaldehyde | 124.11 | 1.0 | 124.11 | - |

| Dibromohydantoin | 285.91 | 1.0 | 285.91 | - |

| 2-Bromo-4-fluorobenzaldehyde | 203.01 | - | - | ~85 |

This protocol is based on a general procedure for the synthesis of 2-formylphenylboronic acids from the corresponding 2-bromobenzaldehydes.[3] This involves an initial protection of the aldehyde, followed by a lithium-halogen exchange and borylation.

Materials:

-

2-Bromo-4-fluorobenzaldehyde

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated sodium chloride solution (NaCl)

Procedure:

Part A: Acetal Protection of 2-Bromo-4-fluorobenzaldehyde

-

To a solution of 2-bromo-4-fluorobenzaldehyde in toluene, add ethylene glycol and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture using a Dean-Stark apparatus to remove water.

-

Once the reaction is complete (monitored by TLC), cool the mixture and wash with saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the acetal-protected intermediate, 2-(2-bromo-4-fluorophenyl)-1,3-dioxolane.

Part B: Lithiation and Borylation

-

Dissolve the acetal-protected intermediate in anhydrous THF and cool the solution to -78°C under an inert atmosphere (e.g., Argon).

-

Slowly add n-butyllithium (1.1 equivalents) to the solution while maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour.

-

Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78°C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding aqueous hydrochloric acid.

-

Extract the mixture with diethyl ether.

-

Wash the combined organic layers with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound.

Quantitative Data for Step 2:

| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 2-(2-bromo-4-fluorophenyl)-1,3-dioxolane | 247.06 | 1.0 | 247.06 g |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 | 440 mL |

| Triisopropyl borate | 188.08 | 1.2 | 225.7 g |

| This compound | 167.93 | - | - |

Workflow and Signaling Pathway Diagrams

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationship of key intermediates in the synthesis.

Conclusion

The synthesis of this compound is a critical process for obtaining a versatile building block for drug discovery and materials science. The described two-step method, involving bromination followed by a protection-lithiation-borylation sequence, provides a reliable and scalable route to this valuable compound. The detailed protocols and quantitative data presented in this guide are intended to assist researchers in the successful synthesis of this important chemical intermediate.

References

5-Fluoro-2-formylphenylboronic Acid: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 5-Fluoro-2-formylphenylboronic acid. Understanding the chemical stability of this reagent is critical for its effective use in research and development, particularly in drug discovery where it serves as a key building block in the synthesis of complex molecules. This document outlines the known degradation pathways, provides recommended storage and handling procedures, and details experimental protocols for stability assessment.

Chemical Properties and Structure

This compound is a substituted arylboronic acid with the molecular formula C₇H₆BFO₃. Its structure, featuring both a formyl and a fluoro group on the phenyl ring, makes it a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1256355-30-2 | [1][2][3] |

| Molecular Formula | C₇H₆BFO₃ | [1][2] |

| Molecular Weight | 167.93 g/mol | [2] |

| Physical Form | White to yellow solid | [3] |

| Purity | ≥95-98% | [3] |

Stability Profile and Degradation Pathways

The stability of this compound is influenced by several factors, including temperature, moisture, light, and pH. Like other arylboronic acids, it is susceptible to specific degradation pathways that can impact its purity and reactivity over time.

Key Degradation Pathways

The primary degradation pathways for arylboronic acids, including this compound, are protodeboronation and oxidation. Furthermore, the presence of the ortho-formyl group introduces a unique isomerization equilibrium in solution.

-

Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of the corresponding deformylated and deboronated arene (in this case, 4-fluorobenzaldehyde). This process can be catalyzed by acidic or basic conditions and the presence of moisture.

-

Oxidation: Arylboronic acids can undergo oxidation, particularly in the presence of oxidizing agents or under aerobic conditions, to form the corresponding phenol. For this compound, this would lead to the formation of 5-fluoro-2-formylphenol.

-

Isomerization in Solution: 2-Formylphenylboronic acids are known to exist in equilibrium with their cyclic hemiacetal form, a 3-hydroxybenzoxaborole, in solution.[4][5] This isomerization is solvent-dependent and can significantly influence the reactivity and stability of the compound in solution.

References

Commercial Availability and Technical Guide for 5-Fluoro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of 5-Fluoro-2-formylphenylboronic acid (CAS No. 1256355-30-2), a versatile building block in medicinal chemistry and organic synthesis. This document includes a summary of commercial suppliers, detailed experimental protocols for its synthesis and a key application, and visualizations of its synthetic workflow and a potential mechanism of action.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The compound is typically offered in research-grade purities, with options for bulk and custom synthesis available from several vendors. Below is a summary of representative commercial sources.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| Sigma-Aldrich | SY3H315B110B | 95% | 250 mg, 1 g, 5 g | Ships from an Aldrich Partner. |

| ChemScene | CS-W000864 | ≥96% | Inquire for details | Offers custom synthesis and commercial production.[1] |

| Apollo Scientific | PC52076 | 95% | 1 g | In stock in the UK and US. |

| United States Biological | 276650 | Highly Purified | Inquire for details | - |

| Frontier Specialty Chemicals | F10843 | Guaranteed Purity | Inquire for sizes and pricing | Offers smaller sizes and bulk quantities.[2] |

| AbacipharmTech | SY005089 | Inquire for details | Inquire for sizes and pricing | Delivery time is approximately 1 week.[3] |

| Alfa Chemistry | - | For experimental/research use | Inquire for details | -[4] |

| Echemi | - | Industrial Grade | Inquire for details | Offered as a powder or liquid. |

| ChemUniverse | - | - | Bulk quote requests available | - |

Physicochemical Properties

| Property | Value |

| CAS Number | 1256355-30-2 |

| Molecular Formula | C₇H₆BFO₃ |

| Molecular Weight | 167.93 g/mol |

| Appearance | White to yellow solid |

| Storage | 4°C or refrigerator, often under nitrogen. |

| SMILES | O=Cc1ccc(cc1B(O)O)F |

| InChI Key | FLYQNYPIYYNUCW-UHFFFAOYSA-N |

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its application in a Suzuki-Miyaura cross-coupling reaction. These are based on established procedures for analogous compounds.

Synthesis of this compound

The synthesis of 2-formylphenylboronic acids can be achieved from the corresponding halogenated benzaldehydes. A common route involves a lithium-halogen exchange followed by borylation. Due to the reactivity of the formyl group with organolithium reagents, it may need to be protected, although direct lithiation can sometimes be successful under carefully controlled conditions.

Materials:

-

2-Bromo-4-fluorobenzaldehyde (or 4-fluoro-2-iodobenzaldehyde)

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate or Trimethyl borate

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-bromo-4-fluorobenzaldehyde (1.0 eq) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of 1 M HCl solution and stir vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by crystallization or column chromatography.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a valuable reagent for introducing the 5-fluoro-2-formylphenyl moiety into various molecules via the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.2 eq)

-

Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (0.05 eq)

-

Base (e.g., 2 M Na₂CO₃ or K₂CO₃)

-

Solvent system (e.g., toluene/water or dioxane/water)

-

Ethyl acetate

-

Celite

Procedure:

-

In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).

-

Add the solvent system (e.g., a 4:1 mixture of toluene and water).

-

Add the aqueous base (e.g., 2 M Na₂CO₃).

-

Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.

-

Heat the mixture to a temperature between 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound.

Caption: A representative synthetic workflow for this compound.

Proposed Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

2-Formylphenylboronic acids can exist in equilibrium with their cyclic isomers, 3-hydroxybenzoxaboroles. These benzoxaboroles are known to be potent inhibitors of leucyl-tRNA synthetase (LeuRS), an essential enzyme in protein synthesis. This mechanism is a target for the development of novel antimicrobial agents.[5]

Caption: Inhibition of LeuRS by the cyclic isomer of this compound.

References

An In-depth Technical Guide to the Purity and Characterization of 5-Fluoro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-formylphenylboronic acid is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a boronic acid moiety, a fluorine atom, and an aldehyde group, makes it a valuable building block for the synthesis of complex organic molecules. The boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The aldehyde functionality provides a reactive handle for a variety of chemical transformations, including reductive amination and the formation of Schiff bases. Given its utility, a thorough understanding of its purity and a comprehensive characterization are paramount for its effective application in research and development.

Physicochemical and Spectral Data

A compilation of the key physicochemical properties and spectral data for this compound is presented below. This information is crucial for its identification, quality assessment, and safe handling.

| Property | Value | Reference |

| Molecular Formula | C₇H₆BFO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 167.93 g/mol | --INVALID-LINK--[1] |

| CAS Number | 1256355-30-2 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Appearance | White to off-white or yellow solid/powder | --INVALID-LINK--[2] |

| Purity | Typically ≥95% - 98% | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Melting Point | 137-140 °C | |

| Storage Conditions | 2-8°C, under an inert atmosphere (Nitrogen or Argon) | --INVALID-LINK--[1] |

| Boiling Point (Predicted) | 365.2 ± 52.0 °C | |

| Density (Predicted) | 1.33 ± 0.1 g/cm³ | |

| pKa (Predicted) | 7.15 ± 0.53 |

Experimental Protocols for Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. The following sections detail generalized experimental protocols for its characterization using various instrumental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), which can lead to complex spectra, appropriate solvent selection is critical.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent such as DMSO-d₆, methanol-d₄, or D₂O. DMSO-d₆ is often preferred as it can solubilize both the boronic acid and its potential impurities. Using protic solvents like methanol-d₄ or D₂O can help break up boroxine trimers, simplifying the spectrum, although the B(OH)₂ protons will exchange with the solvent and may not be observed.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-64 (adjust as needed for signal-to-noise).

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

Expected ¹H NMR Spectral Features: The spectrum is expected to show signals corresponding to the aldehyde proton (downfield, ~9.5-10.5 ppm), aromatic protons (in the range of 7-8.5 ppm) with characteristic splitting patterns due to fluorine and proton-proton coupling, and the boronic acid protons (a broad singlet, which may or may not be visible depending on the solvent and water content).

¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters (100 MHz Spectrometer):

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Expected ¹³C NMR Spectral Features: The spectrum will show signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (110-170 ppm) with characteristic C-F couplings, and the carbon attached to the boron atom (which can be broad). A study on the analogous 5-trifluoromethyl-2-formylphenylboronic acid referenced the ¹³C NMR data of this compound for signal assignment, indicating the availability of such data in the literature.[3]

¹¹B and ¹⁹F NMR Spectroscopy

-

¹¹B NMR: This technique can provide information about the coordination state of the boron atom. A signal around 28-30 ppm is indicative of a trigonal boronic acid, while a signal around 5-9 ppm suggests a tetrahedral boronate species.

-

¹⁹F NMR: This will show a single resonance for the fluorine atom, and its chemical shift and coupling to adjacent protons can provide further structural confirmation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of this compound and for identifying any related impurities.

-

Instrumentation: An HPLC system equipped with a UV detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of aromatic boronic acids.

-

Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid or 10 mM ammonium acetate) and an organic phase (e.g., acetonitrile or methanol) is typically employed. The gradient can be optimized to achieve good separation of the main peak from any impurities.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition or a suitable solvent like acetonitrile/water.

-

Purity Calculation: The purity is generally determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for non-volatile compounds like boronic acids.

-

Ionization Source: Electrospray ionization (ESI) is commonly used. In negative ion mode ([M-H]⁻), the expected m/z would be approximately 166.9. In positive ion mode, adducts with solvent or buffer ions might be observed.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of boronic acids by GC-MS is challenging due to their low volatility and tendency to dehydrate. Derivatization is often required to convert the polar boronic acid group into a more volatile ester, for example, by reacting with a diol like pinacol.[4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule.

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Expected FTIR Spectral Features:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

C=O stretch: A strong, sharp peak around 1680-1700 cm⁻¹ for the aldehyde carbonyl group.

-

C-F stretch: A strong absorption in the 1200-1300 cm⁻¹ region.

-

B-O stretch: A strong, broad band around 1310-1380 cm⁻¹.

-

Aromatic C-H and C=C stretches: Peaks in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

-

Experimental and Reaction Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate a typical workflow for the characterization of this compound and its application in a Suzuki-Miyaura coupling reaction.

References

The Tautomeric Equilibrium of 2-Formylphenylboronic Acids: A Technical Guide for Researchers

For Immediate Release

An In-depth Technical Guide on the Tautomeric Equilibrium of 2-Formylphenylboronic Acids and Its Implications in Drug Development

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 2-formylphenylboronic acids, a class of compounds with significant applications in organic synthesis, materials science, and drug development. The dynamic equilibrium between the open-chain aldehyde form and the cyclic lactol form, a 3-hydroxybenzoxaborole, is a critical determinant of their chemical reactivity and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this phenomenon.

Introduction

2-Formylphenylboronic acid and its derivatives are versatile building blocks in organic chemistry, notably utilized in Suzuki-Miyaura cross-coupling reactions.[1] The presence of a formyl group ortho to the boronic acid moiety introduces a fascinating structural feature: the potential for intramolecular cyclization to form a stable five-membered ring, a 3-hydroxybenzoxaborole.[2][3] This reversible process establishes a tautomeric equilibrium in solution, the position of which is sensitive to various factors, including the electronic nature of substituents on the aromatic ring and the polarity of the solvent.[3][4]

The significance of this tautomerism extends into the realm of medicinal chemistry. The cyclic tautomer of certain 2-formylphenylboronic acids bears a structural resemblance to the antifungal drug Tavaborole (AN2690).[2] This has spurred investigations into the antimicrobial properties of these compounds, with evidence suggesting that the cyclic form is the active species responsible for inhibiting essential fungal enzymes.[2][3]

This guide will delve into the quantitative aspects of this equilibrium, provide detailed experimental and computational protocols for its study, and visualize the key chemical and biological pathways involved.

The Tautomeric Equilibrium

The tautomeric equilibrium of 2-formylphenylboronic acid involves the interconversion of the open-chain aldehyde form and the cyclic 3-hydroxybenzoxaborole form.

Caption: Tautomeric equilibrium of 2-formylphenylboronic acid.

Quantitative Analysis of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is quantified by the equilibrium constant (Keq), which is the ratio of the cyclic form to the open-chain form. This constant is influenced by both electronic and steric effects of substituents on the phenyl ring, as well as the solvent.

Substituent Effects

Electron-withdrawing substituents on the phenyl ring generally favor the formation of the cyclic tautomer. This is attributed to the increased Lewis acidity of the boron atom, which enhances the intramolecular coordination with the formyl oxygen.

| Substituent (Position) | Solvent | Keq | Reference |

| H | DMSO-d6 | Varies | [2] |

| 4-F | DMSO-d6 | Higher than H | [2] |

| 5-CF3 | DMSO | Isomerizes | [3] |

| 3-F | [D6]acetone – D2O (95:5) | Data available | [4] |

| 3,5-Br2 | [D6]acetone – D2O (95:5) | Data available | [4] |

| 3-Br | [D6]acetone – D2O (95:5) | Data available | [4] |

Note: This table is a representative summary. For specific values and a more extensive list, please refer to the cited literature.

Solvent Effects

The equilibrium is also significantly affected by the solvent. Polar solvents can stabilize the more polar tautomer through intermolecular interactions. For instance, in some solutions, 5-trifluoromethyl-2-formylphenylboronic acid isomerizes to its cyclic form.[3]

Thermodynamic Parameters

Variable-temperature NMR studies have been employed to determine the thermodynamic parameters for the tautomerization process. These studies provide insights into the enthalpic (ΔH°) and entropic (ΔS°) contributions to the Gibbs free energy (ΔG°) of the equilibrium.

| Substituent | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Reference |

| 3-F | Data available | Data available | [4] |

| 3,5-Br2 | Data available | Data available | [4] |

| 3-Br | Data available | Data available | [4] |

Note: For detailed thermodynamic data, refer to the supplementary information of the cited publication.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the quantitative analysis of the tautomeric equilibrium of 2-formylphenylboronic acids.

Objective: To determine the equilibrium constant (Keq) and thermodynamic parameters (ΔH°, ΔS°) of the tautomeric equilibrium.

Methodology:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the 2-formylphenylboronic acid derivative in a deuterated solvent (e.g., DMSO-d6, acetone-d6).

-

Transfer the solution to an NMR tube.

-

-

¹H NMR Analysis for Keq Determination:

-

Acquire a ¹H NMR spectrum at a constant temperature.

-

Identify the distinct signals corresponding to the aldehyde proton of the open-chain form and a characteristic proton (e.g., the methine proton) of the cyclic form.

-

Integrate the respective signals. The ratio of the integrals, after accounting for the number of protons giving rise to each signal, provides the ratio of the two tautomers and thus the Keq.

-

Keq = [Integral of cyclic form] / [Integral of open-chain form]

-

-

Variable-Temperature ¹H NMR for Thermodynamic Analysis:

-

Acquire a series of ¹H NMR spectra at different, precisely controlled temperatures.

-

Calculate the Keq at each temperature as described above.

-

Construct a van 't Hoff plot by plotting ln(Keq) versus 1/T (where T is the temperature in Kelvin).

-

The slope of the resulting linear plot is equal to -ΔH°/R and the y-intercept is equal to ΔS°/R, where R is the gas constant.

-

Caption: Experimental workflow for NMR analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can also be employed to study the tautomeric equilibrium, particularly if the two tautomers have distinct absorption spectra.

Objective: To monitor the tautomeric equilibrium and potentially determine Keq.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the 2-formylphenylboronic acid derivative in a suitable solvent (e.g., acetonitrile, water).

-

Prepare a series of dilutions to determine the optimal concentration range for absorbance measurements.

-

-

Spectral Acquisition:

-

Acquire the UV-Vis spectrum of the solution.

-

The presence of two distinct absorption bands that change in relative intensity under different conditions (e.g., solvent polarity, temperature) can indicate the presence of a tautomeric equilibrium.

-

-

Data Analysis:

-

If the molar absorptivities of both tautomers at a specific wavelength are known or can be determined (e.g., by using locked analogues that cannot tautomerize), the Beer-Lambert law can be used to calculate the concentration of each species and thus the Keq.

-

Computational Protocol

Density Functional Theory (DFT) calculations are a valuable tool for complementing experimental studies by providing insights into the structures, relative energies, and spectroscopic properties of the tautomers.

Objective: To calculate the relative energies of the open-chain and cyclic tautomers and to predict the equilibrium constant.

Methodology:

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model Building:

-

Construct the 3D structures of both the open-chain 2-formylphenylboronic acid derivative and its corresponding cyclic 3-hydroxybenzoxaborole tautomer.

-

-

Geometry Optimization and Frequency Calculation:

-

Perform a geometry optimization for both tautomers using a suitable level of theory. A commonly used and reliable method is the B3LYP functional with a Pople-style basis set such as 6-311+G(d,p).

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Energy Calculation and Keq Prediction:

-

The electronic energies, including ZPVE and thermal corrections to Gibbs free energy, are obtained from the output of the frequency calculation.

-

Calculate the difference in Gibbs free energy (ΔG) between the two tautomers: ΔG = G(cyclic) - G(open) .

-

The equilibrium constant can then be predicted using the equation: Keq = exp(-ΔG/RT) .

-

-

Solvent Effects:

-

To model the effect of a solvent, implicit solvent models such as the Polarizable Continuum Model (PCM) can be incorporated into the DFT calculations.

-

Caption: Computational workflow for DFT analysis.

Relevance to Drug Development: Antifungal Activity

The tautomeric equilibrium of 2-formylphenylboronic acids is of particular interest in the development of novel antifungal agents. The cyclic 3-hydroxybenzoxaborole tautomer is a known inhibitor of leucyl-tRNA synthetase (LeuRS), an essential enzyme in fungal protein synthesis.

Mechanism of Action:

The proposed mechanism involves the boron atom of the cyclic tautomer forming a covalent adduct with the 2'- and 3'-hydroxyl groups of the terminal adenosine of tRNA in the editing site of the LeuRS enzyme. This adduct mimics the aminoacyl-adenylate intermediate, effectively blocking the enzyme's function and leading to the cessation of protein synthesis and fungal cell death.

Caption: Proposed mechanism of antifungal action.

Conclusion

The tautomeric equilibrium of 2-formylphenylboronic acids is a fundamentally important and tunable property that dictates their chemical and biological behavior. A thorough understanding of this equilibrium, facilitated by the experimental and computational methods outlined in this guide, is crucial for the rational design of novel molecules with applications ranging from catalysis to medicine. For drug development professionals, in particular, the ability to modulate this equilibrium to favor the biologically active cyclic tautomer represents a promising strategy for the discovery of new and effective antifungal agents.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for rigorous experimental validation and peer-reviewed literature. Researchers should adhere to all laboratory safety protocols when performing the described experiments.

References

The Acidity of Substituted Phenylboronic Acids: A Technical Guide to pKa and its Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the acidity of substituted phenylboronic acids, a critical parameter influencing their application in organic synthesis, medicinal chemistry, and materials science. A comprehensive understanding of the factors governing their pKa is paramount for the rational design of novel catalysts, therapeutics, and sensors. This document summarizes key quantitative data, details common experimental protocols for pKa determination, and provides visual representations of the underlying chemical principles and experimental workflows.

Introduction: The Dual Nature of Phenylboronic Acid Acidity

Phenylboronic acids (ArB(OH)₂) are fascinating molecules that exhibit Lewis acidity at the boron center. In aqueous solution, they exist in equilibrium with their conjugate base, the tetrahedral boronate anion (ArB(OH)₃⁻)[1][2][3][4][5]. This equilibrium is characterized by the acid dissociation constant (pKa), which is a crucial determinant of their chemical reactivity and biological activity. The pKa of unsubstituted phenylboronic acid is approximately 8.83[6].

The acidity of phenylboronic acids can be finely tuned by introducing substituents on the aromatic ring. Electron-withdrawing groups (EWGs) generally increase acidity (lower pKa) by stabilizing the resulting boronate anion, while electron-donating groups (EDGs) have the opposite effect, decreasing acidity (higher pKa)[7][8]. This predictable modulation of acidity allows for the tailored design of phenylboronic acids for specific applications[9].

Quantitative Analysis of Substituent Effects on pKa

The electronic effects of substituents on the pKa of phenylboronic acids can be quantitatively described by the Hammett equation[8][10][11]. This linear free-energy relationship correlates the pKa of a substituted phenylboronic acid with the Hammett substituent constant (σ) of the respective substituent.

A positive slope (ρ value) in the Hammett plot indicates that the reaction is aided by electron-withdrawing groups, which is the case for the deprotonation of phenylboronic acids[10]. The magnitude of the ρ value provides insight into the sensitivity of the reaction to substituent effects.

The following table summarizes the pKa values for a series of monosubstituted phenylboronic acids, illustrating the impact of various substituents on acidity.

| Substituent (Position) | Hammett Constant (σ) | pKa | Reference |

| H | 0.00 | 8.83 | [6] |

| 4-OCH₃ | -0.27 | 9.25 | [1] |

| 4-CH₃ | -0.17 | 9.05 | [10] |

| 3-CH₃ | -0.07 | 8.92 | [10] |

| 4-F | 0.06 | 8.77 | [12] |

| 3-F | 0.34 | 8.21 | [12] |

| 4-Cl | 0.23 | 8.49 | [10] |

| 3-Cl | 0.37 | 8.16 | [10] |

| 4-Br | 0.23 | 8.48 | [10] |

| 3-Br | 0.39 | 8.13 | [10] |

| 4-CF₃ | 0.54 | 7.86 | [10] |

| 3-CF₃ | 0.43 | 8.04 | [10] |

| 4-CN | 0.66 | 7.84 | [10] |

| 3-CN | 0.56 | 7.96 | [10] |

| 4-NO₂ | 0.78 | 7.23 | [7] |

| 3-NO₂ | 0.71 | 7.51 | [10] |

| 2-F | - | 7.29 | [12] |

| 2-Cl | - | 7.91 | [10] |

| 2-Br | - | 7.90 | [10] |

Note: pKa values can vary slightly depending on the experimental conditions (e.g., solvent, temperature). The Hammett constants are for the para position unless otherwise specified.

Experimental Protocols for pKa Determination

The accurate determination of pKa values is essential for understanding and utilizing substituted phenylboronic acids. The two most common methods are potentiometric and spectrophotometric titrations[10].

Potentiometric Titration

This method involves monitoring the pH of a solution of the boronic acid as a standardized solution of a strong base (e.g., NaOH) is added incrementally.

Methodology:

-

Preparation of Solutions:

-

Prepare a standardized solution of the phenylboronic acid of interest in deionized water or a suitable co-solvent if solubility is an issue. A typical concentration is in the range of 1-10 mM.

-

Prepare a standardized solution of a strong base, typically 0.1 M NaOH, ensuring it is carbonate-free.

-

Calibrate a pH meter with standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Procedure:

-

Place a known volume of the boronic acid solution in a thermostatted vessel and immerse the calibrated pH electrode.

-

Add the standardized base solution in small, precise increments using a burette or an automated titrator.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has passed the equivalence point by at least one pH unit.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point.

-

Alternatively, the first derivative of the titration curve can be plotted (ΔpH/ΔV vs. V), where the peak corresponds to the equivalence point. The pKa is the pH at half this volume.

-

For more accurate results, the data can be fitted to the Henderson-Hasselbalch equation or analyzed using specialized software.

-

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the phenylboronic acid in a suitable solvent.

-

Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

-

-

Measurement Procedure:

-

Add a small, constant volume of the boronic acid stock solution to a series of cuvettes, each containing one of the buffer solutions.

-

Measure the UV-Vis spectrum of each solution.

-

Identify a wavelength where the absorbance of the acidic and basic forms of the boronic acid differ significantly.

-

-

Data Analysis:

-

Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

-

The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

-

The data can be fitted to the following equation: A = (A_acid + A_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa)) where A is the measured absorbance, A_acid is the absorbance of the fully protonated form, and A_base is the absorbance of the fully deprotonated form.

-

Visualizing Key Concepts and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: The equilibrium between the neutral trigonal planar phenylboronic acid and its tetrahedral boronate anion in water.

Caption: A generalized workflow for the experimental determination of pKa values for phenylboronic acids.

Conclusion

The acidity of substituted phenylboronic acids, as quantified by their pKa values, is a fundamental property that dictates their behavior in chemical and biological systems. The ability to modulate this acidity through the introduction of substituents on the phenyl ring provides a powerful tool for the design of molecules with tailored properties. The experimental protocols outlined in this guide offer robust methods for the accurate determination of pKa values, which is a critical step in the development of new phenylboronic acid-based technologies. The provided data and visualizations serve as a valuable resource for researchers and professionals working in this dynamic field.

References

- 1. d-nb.info [d-nb.info]

- 2. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents | Semantic Scholar [semanticscholar.org]

- 3. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for 5-Fluoro-2-formylphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-formylphenylboronic acid is a valuable bifunctional reagent in modern organic synthesis, particularly in the realm of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The presence of both a fluorine atom and a formyl group on the phenylboronic acid scaffold imparts unique reactivity and synthetic utility. The electron-withdrawing nature of these substituents can influence the electronic properties of the resulting biaryl products, a feature of significant interest in drug discovery and materials science.[1] The fluorine atom can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the formyl group serves as a versatile synthetic handle for further molecular elaboration.[1]

These application notes provide an overview of the use of this compound in Suzuki-Miyaura coupling, including a general protocol and representative data from analogous systems to guide reaction optimization.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies | [2] |

| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 | [2] |

| Phenylboronic acid | 4-Bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 | [2] |

| 3,5-Dichlorophenylboronic acid | 2,3,5-Trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 | [2] |

| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good | [2] |

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura coupling of an aryl halide with this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields, particularly with electronically demanding or sterically hindered substrates.

Materials:

-

Aryl halide (1.0 mmol, 1.0 equiv)

-

This compound (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To a dry round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent (5-10 mL) via syringe.

-

Reaction: Stir the mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C). Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-Fluoro-2-formylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-Fluoro-2-formylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and formyl substituents. The electron-withdrawing nature of these groups can present specific challenges and opportunities in reaction optimization.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate in the presence of a base. This compound is a valuable substrate in this reaction, allowing for the introduction of a fluorinated and functionalized phenyl ring into a target molecule. The fluorine atom can enhance metabolic stability and modify the pharmacokinetic properties of a drug candidate, while the formyl group provides a handle for further chemical transformations.[2]

Palladium Catalyst Systems and Reaction Conditions

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of the palladium catalyst, ligand, base, and solvent system. The electron-withdrawing properties of the fluoro and formyl groups on the boronic acid can influence the transmetalation step of the catalytic cycle. Therefore, careful optimization of the reaction conditions is crucial to achieve high yields and purity of the desired cross-coupled product.

While specific data for the cross-coupling of this compound is not extensively published, data from analogous compounds with electron-withdrawing groups provide valuable insights into effective reaction conditions.[2] Below is a summary of typical conditions that have been successful for the coupling of substituted phenylboronic acids.

Table 1: Comparison of Catalyst Systems and Conditions for Suzuki-Miyaura Coupling of Substituted Phenylboronic Acids [2]

| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenylboronic acid | 4-bromoacetophenone | Pd-bpydc-Nd | K₂CO₃ | DMF/H₂O (1:1) | 70 | 3 | >95 |

| 4-Fluorophenylboronic acid | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | 3-8 | ~100 |

| 2-Formylphenylboronic acid | Bromopyridylcarboxylic acid | Palladium Catalyst | Base | Solvent | Optimized | Optimized | Varies |

| 4-Formylphenylboronic acid | Aryl Halide | Pd(OH)₂ | K₃PO₄ | Toluene | 65 | Optimized | Good |

| 3,5-Dichlorophenylboronic acid | 2,3,5-trichloropyridine | Pd(OAc)₂ | Na₂CO₃ | DMF/H₂O | 60 | 12 | 89 |

Note: The yields for formylphenylboronic acids are described as variable and dependent on the specific coupling partners and conditions. The diformyl substitution on a similar molecule, (2-Fluoro-3,5-diformylphenyl)boronic acid, combined with the fluorine atom, is expected to enhance its reactivity due to strong electron-withdrawing effects.[2]

Experimental Protocols

The following is a general experimental procedure for a Suzuki-Miyaura cross-coupling reaction involving a substituted phenylboronic acid like this compound. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve high yields for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup:

-

To a dry reaction vessel (e.g., a round-bottom flask or a microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 mmol), and the base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 mmol).

-

Seal the vessel with a septum or cap.

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

Solvent Addition:

-

Add the degassed solvent (e.g., toluene, 1,4-dioxane, or a DMF/water mixture, 5-10 mL) to the reaction vessel via a syringe.

Reaction:

-